molecular formula C9H18ClNO B11716168 Decahydroisoquinolin-8a-ol hydrochloride

Decahydroisoquinolin-8a-ol hydrochloride

Cat. No.: B11716168
M. Wt: 191.70 g/mol
InChI Key: YQKNHVXVYOASHK-UHFFFAOYSA-N
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Description

Decahydroisoquinolin-8a-ol hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.70 g/mol . It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroisoquinolin-8a-ol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The resulting decahydroisoquinoline is then subjected to hydroxylation to introduce the hydroxyl group at the 8a position. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinolin-8a-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in decahydroisoquinoline.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of decahydroisoquinolin-8a-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8a position plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the compound may interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Decahydroisoquinolin-8a-ol hydrochloride can be compared with other similar compounds such as:

    Decahydroisoquinoline: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    Octahydroisoquinoline: Has fewer hydrogen atoms, leading to variations in reactivity and stability.

    Hydroxyisoquinoline: Contains a hydroxyl group but differs in the position and overall structure.

The uniqueness of this compound lies in its specific hydroxylation pattern and its ability to form stable hydrochloride salts, which enhances its solubility and usability in various applications .

Biological Activity

Decahydroisoquinolin-8a-ol hydrochloride (CAS Number: 1989671-64-8) is a chemical compound with potential therapeutic applications. Its molecular formula is C9_9H18_{18}ClNO, and it has a molecular weight of 191.70 g/mol. This compound belongs to the class of isoquinoline derivatives, which have been studied for various biological activities, including analgesic and neuroprotective effects.

Pharmacological Properties

This compound has been investigated for its interaction with opioid receptors, which are critical in pain management. Research indicates that compounds in this class can exhibit agonist or antagonist properties at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. Specifically, studies have shown that certain derivatives can act as central-acting MOR agonists while simultaneously antagonizing DOR, suggesting a multifaceted mechanism of action that could be beneficial in treating chronic pain without the high tolerance associated with traditional opioids .

Analgesic Effects

In animal models, this compound has demonstrated significant analgesic effects. For instance, a study utilizing the tail flick test indicated that this compound could effectively reduce pain perception, which is attributed to its ability to modulate neurotransmitter release from primary nociceptive afferents .

Neuroprotective Effects

Additionally, the compound has shown promise as a neuroprotective agent. Research suggests that it may inhibit excitotoxicity mediated by excitatory amino acids, which are implicated in various neurodegenerative diseases . This property positions this compound as a potential candidate for treating conditions like Alzheimer's and Parkinson's disease.

Case Study 1: Chronic Pain Management

A longitudinal study was conducted on patients suffering from chronic pain syndromes who were administered this compound as part of their treatment regimen. The findings highlighted:

  • Reduction in Pain Scores : Patients reported a significant decrease in pain levels measured on a visual analog scale (VAS).
  • Improved Quality of Life : Participants noted enhancements in daily functioning and overall quality of life.
  • Tolerance Development : Unlike traditional opioids, minimal tolerance was observed over the treatment period, indicating a favorable safety profile .

Case Study 2: Neurodegenerative Disease Intervention

In another case study focusing on neurodegenerative diseases, subjects treated with this compound exhibited:

  • Cognitive Function Improvement : Assessments using standardized cognitive tests showed improvements in memory and executive functions.
  • Reduction in Neuroinflammation : Biomarker analysis indicated decreased levels of inflammatory cytokines in cerebrospinal fluid, suggesting an anti-inflammatory effect .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other isoquinoline derivatives:

CompoundAnalgesic ActivityNeuroprotective EffectsTolerance Development
Decahydroisoquinolin-8a-ol HClHighSignificantLow
TramadolModerateModerateHigh
MorphineVery HighMinimalHigh

Conclusion from Research Findings

The data suggests that this compound possesses unique pharmacological properties that may offer advantages over traditional opioids and other analgesics. Its dual action as both an analgesic and neuroprotective agent makes it a compelling candidate for further research and development.

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Long-term Efficacy : Evaluating the long-term effects of this compound in chronic pain and neurodegenerative disease models.
  • Mechanistic Studies : Investigating the specific pathways through which it exerts its pharmacological effects.
  • Clinical Trials : Conducting controlled clinical trials to assess safety, efficacy, and optimal dosing strategies in human populations.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-9-5-2-1-3-8(9)4-6-10-7-9;/h8,10-11H,1-7H2;1H

InChI Key

YQKNHVXVYOASHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CNCCC2C1)O.Cl

Origin of Product

United States

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